Br-PEG3-CH2COOH Br-PEG3-CH2COOH Bromo-PEG3-CH2CO2H is a PEG derivative containing a bromide group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions.
Brand Name: Vulcanchem
CAS No.: 1346502-15-5
VCID: VC0522118
InChI: InChI=1S/C8H15BrO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11)
SMILES: C(COCCBr)OCCOCC(=O)O
Molecular Formula: C8H15BrO5
Molecular Weight: 271.12

Br-PEG3-CH2COOH

CAS No.: 1346502-15-5

Cat. No.: VC0522118

Molecular Formula: C8H15BrO5

Molecular Weight: 271.12

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Br-PEG3-CH2COOH - 1346502-15-5

Specification

CAS No. 1346502-15-5
Molecular Formula C8H15BrO5
Molecular Weight 271.12
IUPAC Name 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetic acid
Standard InChI InChI=1S/C8H15BrO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11)
Standard InChI Key MNTZZZWRXHWCSC-UHFFFAOYSA-N
SMILES C(COCCBr)OCCOCC(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Identification

Molecular Information

Br-PEG3-CH2COOH represents a crucial class of heterobifunctional PEG linkers widely utilized in chemical biology and drug development. This compound combines the biocompatibility of polyethylene glycol with reactive end groups that facilitate precise chemical modifications. The molecular structure consists of a PEG backbone containing three ethylene glycol units (hence "PEG3"), with a bromine atom at one terminus and a carboxylic acid group at the other end . This dual functionality allows for orthogonal chemical reactions, making it particularly valuable in complex synthesis procedures.

The compound is officially registered with CAS number 1346502-15-5 and has several synonyms including Bromo-PEG3-CH2CO2H, Bromo-PEG3-acetic acid, and 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)acetic acid . Its systematic IUPAC name is 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetic acid, which precisely describes its molecular arrangement .

Table 1. Basic Chemical Information of Br-PEG3-CH2COOH

ParameterValue
CAS Number1346502-15-5
Molecular FormulaC8H15BrO5
Molecular Weight271.11 g/mol
IUPAC Name2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetic acid
InChIInChI=1S/C8H15BrO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11)
InChIKeyMNTZZZWRXHWCSC-UHFFFAOYSA-N
SMILESC(COCCBr)OCCOCC(=O)O

Physical and Chemical Properties

The physical and chemical properties of Br-PEG3-CH2COOH significantly influence its behavior in various chemical environments and biological systems. The compound exhibits moderate lipophilicity with an XLogP3-AA value of 0.1, indicating a balanced hydrophilic-lipophilic profile that contributes to its versatility in different solvent systems . The presence of the PEG backbone confers excellent water solubility, while the bromine terminus provides reactivity in organic solvents.

Structurally, Br-PEG3-CH2COOH contains one hydrogen bond donor (the carboxylic acid group) and five hydrogen bond acceptors (four ether oxygens and one carbonyl oxygen), making it capable of forming multiple non-covalent interactions with biological macromolecules . Additionally, the molecule possesses ten rotatable bonds, giving it considerable conformational flexibility that can be advantageous in adapting to spatial constraints during chemical reactions or when interacting with target proteins .

Table 2. Physical and Chemical Properties of Br-PEG3-CH2COOH

PropertyValueSignificance
XLogP3-AA0.1Indicates balanced hydrophilicity/lipophilicity
Hydrogen Bond Donor Count1Contributes to intermolecular interactions
Hydrogen Bond Acceptor Count5Enhances water solubility and biomolecule interactions
Rotatable Bond Count10Provides conformational flexibility
Exact Mass270.01029 DaImportant for analytical identification

Synthesis and Production

Synthetic Routes

The synthesis of Br-PEG3-CH2COOH typically follows well-established protocols in polymer chemistry. The compound is primarily synthesized from commercially available polyethylene glycol precursors through a series of controlled chemical modifications. One common synthetic route involves the selective bromination of one terminus of triethylene glycol, followed by oxidation of the remaining hydroxyl group to yield the carboxylic acid functionality.

In laboratory settings, the synthesis often employs protection-deprotection strategies to ensure selectivity when modifying the terminal groups. The reaction conditions are carefully controlled to prevent side reactions and ensure high purity of the final product. Temperature, solvent choice, and catalyst selection play crucial roles in determining reaction efficiency and product quality.

Industrial Production Methods

At industrial scales, continuous flow reactors are frequently employed for the production of Br-PEG3-CH2COOH to ensure consistent quality and yield. These automated systems provide precise control over reaction parameters such as temperature, pressure, and reagent stoichiometry. The use of flow chemistry also allows for easier scale-up without compromising product purity or reaction efficiency.

Quality control in the industrial production of Br-PEG3-CH2COOH typically involves analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy to verify the structure and purity of the final product. These methods ensure that the compound meets the stringent requirements for research and pharmaceutical applications.

Chemical Reactivity

Nucleophilic Substitution Reactions

The bromine terminus of Br-PEG3-CH2COOH serves as an excellent leaving group, making it particularly reactive towards nucleophilic substitution reactions . This reactivity allows for the facile attachment of the PEG linker to various nucleophilic functional groups such as thiols, amines, and alcohols under appropriate conditions. The SN2 mechanism predominates in these reactions, with the nucleophile attacking the carbon adjacent to the bromine atom, displacing the bromine as a bromide ion.

The nucleophilic substitution reactions of Br-PEG3-CH2COOH are widely exploited in bioconjugation chemistry for the attachment of PEG chains to proteins, peptides, and other biomolecules. These reactions typically proceed under mild conditions, maintaining the integrity of sensitive biological structures while achieving high conjugation efficiency.

Carboxylic Acid Chemistry

The carboxylic acid group at the other terminus of Br-PEG3-CH2COOH participates in various reactions, most notably the formation of amide bonds with primary amines . This reaction requires activation of the carboxylic acid, typically achieved using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) .

The amide bond formation reaction is particularly valuable in bioconjugation applications as it creates a stable covalent linkage between the PEG linker and proteins or other amine-containing biomolecules. The hydrophilic nature of the PEG backbone helps maintain the solubility and bioactivity of the conjugated molecules, making this chemistry highly relevant for pharmaceutical development.

Applications in Research and Industry

Bioconjugation Applications

Br-PEG3-CH2COOH has emerged as a valuable tool in bioconjugation chemistry due to its dual reactivity and biocompatible PEG backbone. The compound enables the precise attachment of functional molecules to biomolecules such as proteins, peptides, and nucleic acids. The resulting conjugates often exhibit improved pharmacokinetic properties, enhanced stability, and reduced immunogenicity compared to their unmodified counterparts.

In protein engineering, Br-PEG3-CH2COOH facilitates site-specific modifications that can alter protein function, stability, or cellular targeting. The spacing provided by the PEG3 segment helps minimize steric hindrance and maintain the native conformation of the modified proteins. This capability has significant implications for the development of protein therapeutics with improved efficacy and safety profiles.

Role in Drug Development

In pharmaceutical research, Br-PEG3-CH2COOH serves as a crucial linker for developing drug conjugates and delivery systems. The PEG component enhances the solubility and bioavailability of hydrophobic drug molecules, while the reactive end groups allow for precise attachment to targeting moieties or drug molecules. This approach has led to the development of more effective therapeutic agents with improved pharmacokinetic properties.

Table 3. Applications of Br-PEG3-CH2COOH in Drug Development

ApplicationMechanismAdvantages
Antibody-Drug ConjugatesLinking cytotoxic drugs to antibodiesTargeted delivery, reduced off-target effects
PEGylated ProteinsAttachment of PEG chains to therapeutic proteinsExtended half-life, reduced immunogenicity
Prodrug DevelopmentConjugation of drugs to PEG via cleavable linkersImproved solubility, controlled release
Targeted NanoparticlesSurface modification of drug carriersEnhanced circulation time, specific targeting

Use in Proteolysis Targeting Chimeras (PROTACs)

One of the most significant applications of Br-PEG3-CH2COOH is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that facilitate targeted protein degradation via the ubiquitin-proteasome system. In this context, Br-PEG3-CH2COOH serves as a linker connecting a protein-targeting ligand with an E3 ligase recruiter.

The length and flexibility of the PEG3 linker are critical factors in PROTAC design, as they influence the ability of the molecule to simultaneously engage both the target protein and the E3 ligase complex. The optimized spatial arrangement facilitated by the PEG linker contributes to effective formation of the ternary complex required for protein ubiquitination and subsequent degradation.

Recent Research Developments

Recent scientific investigations have expanded the applications of Br-PEG3-CH2COOH beyond traditional bioconjugation methods. Researchers have explored its utility in developing stimuli-responsive drug delivery systems, where the PEG linker contributes to the stability of nanocarriers under physiological conditions while allowing drug release in response to specific triggers at target sites.

Advanced analytical techniques have enabled more precise characterization of conjugates prepared using Br-PEG3-CH2COOH, providing insights into their structure-activity relationships. These studies have revealed the importance of linker length and flexibility in determining the biological properties of the resulting conjugates, guiding the rational design of next-generation therapeutic agents .

The compound has also found applications in material science, particularly in the development of functionalized surfaces and biomaterials. The ability to introduce specific chemical functionalities via the PEG linker allows for the creation of materials with tailored properties for tissue engineering, biosensing, and related applications.

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